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Compound of Interest

Compound Name: 3-Formyilsalicylic acid

Cat. No.: B1196474

For Researchers, Scientists, and Drug Development Professionals: An objective, data-driven
comparison of the spectroscopic properties of 3-formylsalicylic acid and its positional
isomers, 4-formylsalicylic acid and 5-formylsalicylic acid.

This guide provides a detailed comparison of 3-formylsalicylic acid and its isomers, focusing
on their characterization using fundamental spectroscopic techniques. Differentiating these
iIsomers is critical in drug development and chemical synthesis, as the position of the formyl
group significantly influences the molecule's chemical and biological properties. The data
presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-
Visible (UV-Vis), and Mass Spectrometry (MS), offers a clear framework for their unambiguous
identification.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-formylsalicylic acid and its
isomers. The ability to distinguish these compounds lies in the unique electronic environments
of their constituent atoms, which gives rise to distinct spectral fingerprints.

'H NMR Spectroscopy Data

Proton NMR (*H NMR) spectroscopy is a powerful tool for differentiating isomers by analyzing
the chemical shifts and coupling patterns of protons on the aromatic ring. The electron-
withdrawing nature of the formyl and carboxylic acid groups, combined with the electron-
donating hydroxyl group, creates a distinct pattern of shielding and deshielding for each isomer.
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Table 1: *H NMR Chemical Shifts (8) in ppm

Comp Solven Aldehy Hydro Carbo
H4 H5 H6

ound t de-H xyl-OH  xyl-OH

3-

Formyls  Predict ~10.5 ~11.5 ~13.0

o - ~8.1(d) ~7.2() ~8.0(d)

alicylic  ed (s (s) (s)

Acid

4-

Formyls  Predict ~7.8 ~10.0 ~11.0 ~13.5

o ~7.9 (d) ~7.1 (d)

alicylic ed (dd) (s) (s) (s)

Acid

5-

Formyls DMSO- 8.02 ~12.0

] 8.37 (d) - 7.15(d) 9.91(s) broad

alicylic ds (dd) (s)

Acid[1]

Note: Predicted values are based on computational models and may differ from experimental

results. The broad signals for hydroxyl and carboxyl protons may vary in chemical shift and

appearance based on solvent and concentration.

13C NMR Spectroscopy Data

Carbon-13 NMR (*3C NMR) provides information on the chemical environment of each carbon

atom. The chemical shifts of the aromatic, carbonyl, and carboxyl carbons are particularly

useful for distinguishing between the isomers.

Table 2: 13C NMR Chemical Shifts (8) in ppm
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Aldeh Carbo
Comp Solve
Cc2 C3 C4 C5 C6 yde- xyl-
ound nt
C=0 C=0

3-
Formyl  Predict

T ~118 ~162 ~125 ~138 ~120 ~135 ~192 ~170
salicyli ed
c Acid
4-
Formyl Predict

o ~115 ~165 ~120 ~135 ~133 ~118 ~191 ~171
salicyli ed
c Acid
5-
Formyl  Predict

o ~112 ~163 ~119 ~135 ~131 ~125 ~191 ~172
salicyli ed
c Acid

Note: Predicted values are based on computational models and may differ from experimental
results.

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The
characteristic vibrational frequencies of the O-H, C=0O (from both aldehyde and carboxylic
acid), and C-H bonds are key identifiers.

Table 3: Key IR Absorption Frequencies (cm~1)

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Functional Group

3-Formylsalicylic
Acid (Predicted)

4-Formylsalicylic
Acid (Predicted)

5-Formylsalicylic
Acid (KBr)

O-H Stretch
(Carboxylic Acid)

3300-2500 (broad)

3300-2500 (broad)

3300-2500 (broad)

O-H Stretch (Phenol) ~3200 ~3200 ~3230
C-H Stretch
) ~3100-3000 ~3100-3000 ~3100-3000
(Aromatic)
C=0 Stretch
~1700 ~1695 ~1680
(Aldehyde)
C=0 Stretch
) ) ~1680 ~1685 ~1660
(Carboxylic Acid)
C=C Stretch
] ~1600-1450 ~1600-1450 ~1610-1450
(Aromatic)

Note: The exact positions of the carbonyl (C=0) stretches can be influenced by intramolecular

hydrogen bonding, which differs for each isomer.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments. All three isomers have the same molecular weight, but their fragmentation

patterns upon ionization can differ, aiding in their identification.

Table 4: Key Mass Spectrometry Data

Compound

lonization Mode

Molecular lon [M]*+
(m/z)

Key Fragment lons
(m/z)

3-Formylsalicylic Acid El 166 149, 121, 93, 65
4-Formylsalicylic Acid El 166 149, 121, 93, 65

L . 148, 147, 119, 91, 65,
5-Formylsalicylic Acid El 166 63
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Note: Fragmentation patterns can vary depending on the mass spectrometer and the ionization

energy used.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. These

should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL
of a deuterated solvent (e.g., DMSO-ds or CDCIs3) in an NMR tube. Ensure the sample is fully
dissolved.

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

IH NMR Acquisition: Acquire the tH NMR spectrum using a standard pulse program. Typical
parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a
sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

13C NMR Acquisition: Acquire the *3C NMR spectrum using a proton-decoupled pulse
program. A wider spectral width (e.g., 220-240 ppm) is required. Due to the low natural
abundance of 13C, a larger number of scans and a longer relaxation delay may be necessary.

Processing: Process the raw data by applying a Fourier transform, phasing the spectrum,
and referencing it to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

o Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade
potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous
powder is obtained.

o Place the mixture into a pellet die and press it under high pressure to form a transparent
or translucent pellet.
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e Instrumentation: Use a standard FT-IR spectrometer.
o Data Acquisition:
o Record a background spectrum of the empty sample compartment.
o Place the KBr pellet in the sample holder and record the sample spectrum.
o Typically, spectra are collected over a range of 4000-400 cm~* with a resolution of 4 cm~1.

e Processing: The final spectrum is presented in terms of transmittance or absorbance as a
function of wavenumber.

UV-Visible (UV-Vis) Spectroscopy
e Sample Preparation:

o Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol,
methanol, or acetonitrile) of a known concentration.

o Prepare a series of dilutions from the stock solution to determine the optimal concentration
for measurement (typically with an absorbance between 0.1 and 1.0).

¢ Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
o Data Acquisition:

o Fill a quartz cuvette with the solvent to be used as a blank and record a baseline
correction.

o Fill a matched quartz cuvette with the sample solution and record the absorption spectrum
over a desired wavelength range (e.g., 200-400 nm).

e Analysis: Identify the wavelength(s) of maximum absorbance (Amax).

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer. For volatile and
thermally stable compounds like these, a direct insertion probe with electron ionization (El) is
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common.

« lonization: lonize the sample using a standard electron energy (typically 70 eV for El).

e Mass Analysis: Scan a range of m/z values (e.g., 40-300 amu) to detect the molecular ion

and its fragment ions.

» Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
the major fragment ions. Compare the fragmentation pattern with known patterns or predict
fragmentation pathways to aid in structural elucidation.

Visualizations

The following diagrams illustrate the chemical structures of the isomers and the general
workflow for their spectroscopic comparison.

Chemical Structures of Formylsalicylic Acid Isomers
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Caption: Chemical structures of 3-, 4-, and 5-formylsalicylic acid.
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Caption: Workflow for spectroscopic comparison and identification of isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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